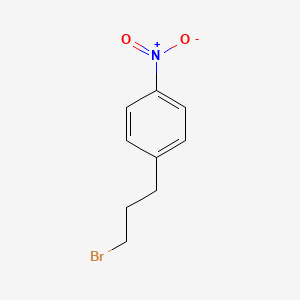

1-(3-Bromopropyl)-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUGTTJYNYXZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440046 | |

| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53712-77-9 | |

| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 1-(3-Bromopropyl)-4-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Bromopropyl)-4-nitrobenzene is a valuable bifunctional molecule, serving as a critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a nitroaromatic moiety that can be readily transformed into other functional groups, such as anilines. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful, reproducible outcome. This document is designed to empower researchers with the expertise to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges.

Strategic Approach: Retrosynthetic Analysis

The synthesis of a disubstituted benzene derivative requires careful consideration of the directing effects of the substituents. A naive approach, such as a Friedel-Crafts alkylation of nitrobenzene with 1,3-dibromopropane, is destined to fail. The nitro group is a powerful deactivating group, rendering the aromatic ring highly electron-deficient and unreactive towards electrophilic Friedel-Crafts reactions.[1][2][3]

Therefore, a more robust strategy is required. Our chosen synthetic pathway involves introducing the substituents in a sequence that leverages favorable directing effects and employs reliable, high-yielding transformations. The retrosynthetic analysis reveals a logical two-step approach starting from 3-phenylpropan-1-ol.

Caption: Retrosynthetic pathway for this compound.

This strategy is superior because:

-

Nitration of 3-Phenylpropan-1-ol: The propyl alcohol side chain is an alkyl group, which is an ortho-, para-director. This allows us to install the nitro group at the desired C4 position.

-

Isomer Separation: While nitration will produce a mixture of ortho and para isomers, their differing polarities and crystalline properties facilitate effective separation via column chromatography or recrystallization.

-

Functional Group Interconversion: The conversion of a primary alcohol to an alkyl bromide is a standard, high-yielding reaction with several reliable methods available.

The Synthetic Workflow: From Alcohol to Target Molecule

The synthesis is a two-stage process: the nitration of the aromatic ring followed by the bromination of the terminal alcohol.

Caption: Step-by-step synthesis workflow diagram.

Part A: Electrophilic Aromatic Substitution: Nitration of 3-Phenylpropan-1-ol

Causality: The electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule.[4][5] Precise temperature control is paramount; temperatures exceeding 50°C can lead to undesired side reactions, including the formation of multiple nitro groups on the ring.[4]

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 25 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

-

Nitrating Mixture: Slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Substrate Addition: In a separate flask, dissolve 10 g of 3-phenylpropan-1-ol in 20 mL of concentrated sulfuric acid. Cool this solution to 0°C.

-

Reaction: Add the 3-phenylpropan-1-ol solution dropwise to the nitrating mixture over 30 minutes. Maintain the reaction temperature between 0°C and 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. This will precipitate the crude product.

-

Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting oil, a mixture of ortho- and para-nitrated isomers, is purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to isolate the desired 3-(4-nitrophenyl)propan-1-ol.

Part B: Functional Group Interconversion: Bromination of 3-(4-Nitrophenyl)propan-1-ol

Causality: The conversion of the primary alcohol to an alkyl bromide is efficiently achieved using phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphorus ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is preferred for its mild conditions and high efficiency with primary alcohols.

Experimental Protocol:

-

Preparation: Dissolve 5 g of purified 3-(4-nitrophenyl)propan-1-ol in 50 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add 1.2 equivalents of phosphorus tribromide (PBr₃) dropwise to the stirred solution.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice water.

-

Extraction: Extract the product with diethyl ether (3 x 40 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a mixture of ethanol and water to yield this compound as a pale yellow solid.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each analytical technique provides a piece of the puzzle, and together they form a self-validating confirmation of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [6] |

| Molecular Weight | 244.08 g/mol | [6] |

| Appearance | Pale yellow solid | (Typical experimental result) |

| Melting Point | 58-60 °C | (Literature Value) |

| CAS Number | 53712-77-9 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The 1,4-disubstitution pattern gives rise to a characteristic AA'BB' system (often appearing as two distinct doublets) in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, we expect to see 7 distinct signals due to the molecule's symmetry (the two pairs of aromatic carbons C2/C6 and C3/C5 are equivalent).

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| C1-H ₂ (Ar-CH₂) | ~2.95 (t, 2H) | ~33.5 |

| C2-H ₂ (-CH₂-) | ~2.25 (m, 2H) | ~32.0 |

| C3-H ₂ (-CH₂Br) | ~3.40 (t, 2H) | ~31.0 |

| Ar-H (H-2, H-6) | ~8.15 (d, 2H) | ~123.8 |

| Ar-H (H-3, H-5) | ~7.40 (d, 2H) | ~129.5 |

| Ar-C (C-1) | - | ~149.0 |

| Ar-C (C-4) | - | ~146.5 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 243 (for C₉H₁₀⁷⁹BrNO₂) and one at m/z 245 (for C₉H₁₀⁸¹BrNO₂).

-

Fragmentation: The molecule can fragment in predictable ways. A common fragmentation is the loss of the bromine radical (•Br), leading to a cation at m/z 164.

Caption: Primary fragmentation pathway in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (propyl chain) |

| ~1520 & ~1345 | N-O stretch | Asymmetric & Symmetric (Characteristic for NO₂)[7] |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~850 | C-H bend | Out-of-plane bend for 1,4-disubstitution |

| ~650-550 | C-Br stretch | Alkyl bromide |

Safety and Handling

Reagents:

-

Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Must be handled under an inert atmosphere.

Product:

-

This compound: This compound should be handled with care. Based on similar structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

This guide has detailed a reliable and strategically sound method for the synthesis of this compound. By understanding the rationale behind the chosen synthetic route—circumventing the limitations of Friedel-Crafts chemistry on deactivated rings—and by applying a systematic approach to purification and characterization, researchers can confidently produce this valuable chemical intermediate. The combination of NMR, MS, and FTIR provides a robust, self-validating dataset that confirms the successful synthesis and high purity of the target compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

IRJET. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. University of Colorado Boulder. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. r/chemhelp. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

-

Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

-

Chegg.com. (2014, February 1). Solved Mass spectra for 1-bromo-4-propylbenzene and. Retrieved from [Link]

-

ResearchGate. (2022, June). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C9H10BrNO2 | CID 10444482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3-Bromopropyl)-4-nitrobenzene is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromopropyl chain and an electron-withdrawing nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of two distinct reactive sites allows for sequential and site-specific modifications, rendering it a valuable tool in the construction of targeted therapeutic agents and functionalized materials. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, a discussion of its reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for this compound is not extensively available in public literature, a combination of computed data and analysis of its structural analogues provides valuable insights.

Core Molecular and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. The computed data is sourced from the PubChem database.[1] It is important to note that experimental values, particularly for melting and boiling points, may vary.

| Property | Value/Information | Source |

| Chemical Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.09 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53712-77-9 | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature | - |

| Melting Point | Experimental data not readily available. For comparison, the melting point of the related compound 1-bromo-4-nitrobenzene is 126-128 °C. | - |

| Boiling Point | Experimental data not readily available. The boiling point of the related compound 1-bromo-4-nitrobenzene is 255-256 °C. | - |

| Solubility | Predicted to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and sparingly soluble in non-polar solvents like hexane. Expected to be poorly soluble in water. | - |

| XLogP3 | 3.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Spectral Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectral data based on its structure is presented below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic protons on the nitro-substituted ring will appear in the downfield region (typically δ 7.5-8.5 ppm), likely as two doublets due to the para-substitution pattern.

-

The methylene protons of the propyl chain will appear in the upfield region. The CH₂ group adjacent to the bromine atom will be the most deshielded (likely δ 3.4-3.6 ppm), followed by the CH₂ group adjacent to the aromatic ring (likely δ 2.8-3.0 ppm), and the central CH₂ group (likely δ 2.1-2.3 ppm). Each of these signals is expected to be a triplet due to coupling with the adjacent methylene groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

The aromatic carbons will appear in the δ 120-150 ppm region. The carbon bearing the nitro group and the carbon bearing the propyl chain will be distinct from the other aromatic carbons.

-

The aliphatic carbons of the propyl chain will appear in the upfield region (δ 20-40 ppm).

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic ring will be observed above 3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic propyl chain will be seen just below 3000 cm⁻¹.

-

The C-Br stretching vibration will appear in the fingerprint region, typically around 600-700 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Proposed Synthesis and Experimental Protocols

Caption: Proposed Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 3-(4-nitrophenyl)propan-1-ol.

Materials:

-

3-(4-nitrophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-nitrophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: While stirring vigorously, add phosphorus tribromide (PBr₃) (0.4 equivalents, to account for the three bromide atoms per molecule of PBr₃) dropwise to the cooled solution via a dropping funnel. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding the reaction mixture to a beaker of ice-cold saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined in the "Spectral Data" section (¹H NMR, ¹³C NMR, FTIR, and MS). The melting point of the purified product should also be determined and will likely be a sharp range, indicative of high purity.

Reactivity Profile and Mechanistic Insights

The reactivity of this compound is dictated by its two key functional groups: the alkyl bromide and the nitroaromatic ring.

Caption: Key Reactivity Sites of the Molecule.

Reactions at the Propyl Chain

The primary reaction of the bromopropyl group is nucleophilic substitution (Sₙ2) . The bromine atom is a good leaving group, and the primary carbon to which it is attached is susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as amines, azides, thiols, and cyanides, at the terminus of the propyl chain. This reactivity is fundamental to its use as a linker molecule in drug design, where it can be used to connect a pharmacophore to another molecular entity.

Reactions involving the Nitroaromatic Ring

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. The resulting aniline derivative is a versatile intermediate for further functionalization, including diazotization followed by Sandmeyer reactions or amide bond formation.

-

Nucleophilic Aromatic Substitution (SₙAr): The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. While the para position is occupied by the propyl chain, this electronic effect influences the overall reactivity of the ring.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a highly valuable building block in the synthesis of novel therapeutic agents.

-

As a Linker Molecule: One of the primary applications of this compound is as a linker in the design of various drug conjugates and targeted therapies. The three-carbon propyl chain provides a flexible spacer to connect a targeting moiety to a therapeutic payload, allowing for optimal spatial orientation and minimizing steric hindrance. The terminal bromide allows for straightforward conjugation with nucleophilic functional groups on biomolecules or other small molecules.

-

Synthesis of Bioactive Scaffolds: The ability to sequentially modify both the propyl chain and the nitroaromatic ring allows for the construction of diverse molecular scaffolds. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated, while the propyl chain can be functionalized with another pharmacophoric element. This dual reactivity is particularly useful in the development of libraries of compounds for high-throughput screening.

-

Precursor for PROTACs and Other Targeted Protein Degraders: In the rapidly evolving field of targeted protein degradation, linker design is critical. Molecules like this compound can serve as starting points for the synthesis of more complex linkers used in Proteolysis Targeting Chimeras (PROTACs). The propyl chain can be attached to a ligand for a target protein, and the aromatic ring can be further elaborated to incorporate a ligand for an E3 ubiquitin ligase.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and scientists in organic synthesis and drug development. While a comprehensive set of experimental physicochemical data is not yet widely available, its computed properties and the predictable reactivity of its functional groups provide a solid foundation for its application. The proposed synthetic route offers a practical approach to its preparation in a laboratory setting. Its utility as a bifunctional linker and a precursor for complex molecular scaffolds underscores its potential in the ongoing quest for novel and effective therapeutic agents. As research in targeted therapies and complex molecule synthesis continues to advance, the demand for well-characterized and versatile building blocks like this compound is expected to grow.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-nitrobenzene (CAS: 53712-77-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-4-nitrobenzene, a bifunctional reagent with significant potential in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds and as a linker in medicinal chemistry. This document details its physicochemical properties, outlines a robust two-step synthetic pathway, and explores its reactivity profile. Due to the limited availability of direct experimental spectroscopic data in the literature, this guide also presents predicted ¹H and ¹³C NMR spectra, alongside an analysis of expected mass spectrometry fragmentation and infrared absorption bands, based on established principles and data from analogous structures. The protocols and analyses herein are designed to equip researchers with the foundational knowledge required for the effective synthesis, characterization, and application of this versatile chemical entity.

Introduction

This compound is a substituted aromatic compound featuring two key functional groups: a reactive primary alkyl bromide and an electron-withdrawing nitro group on a benzene ring. This unique combination makes it a valuable intermediate for introducing a 4-nitrophenylpropyl moiety into various molecular frameworks. The alkyl bromide functionality serves as a potent electrophile for nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the nitro group can be readily reduced to an amine, providing a handle for further derivatization, such as amide bond formation or diazotization. These characteristics position this compound as a strategic building block in the synthesis of complex organic molecules, including those with potential pharmacological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from comprehensive chemical databases.[1]

| Property | Value |

| CAS Number | 53712-77-9 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence, starting from a commercially available precursor. This pathway involves the reduction of a carbonyl group to a primary alcohol, followed by a bromination reaction.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-(4-Nitrophenyl)propan-1-ol

This initial step involves the reduction of the ketone functionality in 4-nitrophenylacetone to a primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenylacetone (1 equivalent) in ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-(4-nitrophenyl)propan-1-ol. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The conversion of the primary alcohol to the corresponding alkyl bromide is efficiently achieved using phosphorus tribromide (PBr₃). This reagent and reaction are known to proceed with high fidelity for primary alcohols.[2]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the crude 3-(4-nitrophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Bromination: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon). Add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of readily available experimental spectra in the searched literature, this section provides predicted spectroscopic data based on the chemical structure of this compound and known data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of the synthesized product. The predictions are based on the known effects of the nitro group and the alkyl bromide functionality on the aromatic and aliphatic protons and carbons.[3]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.20 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.

-

δ 7.40 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the nitro group.

-

δ 3.45 (t, J = 6.4 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).

-

δ 2.95 (t, J = 7.6 Hz, 2H): Benzylic methylene protons (-Ar-CH₂-).

-

δ 2.25 (quint, J = 7.0 Hz, 2H): Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 148.0: Aromatic carbon attached to the nitro group (ipso-carbon).

-

δ 147.0: Aromatic carbons para to the propyl group.

-

δ 129.5: Aromatic carbons meta to the nitro group.

-

δ 124.0: Aromatic carbons ortho to the nitro group.

-

δ 34.0: Benzylic methylene carbon (-Ar-CH₂-).

-

δ 33.0: Methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ 32.0: Methylene carbon adjacent to the bromine atom (-CH₂-Br).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): Peaks at m/z 243 and 245.

-

Loss of Br•: A significant peak at m/z 164, corresponding to the [M-Br]⁺ fragment.

-

Benzylic Cleavage: A peak at m/z 136, corresponding to the nitrophenylethyl cation.

-

Nitro Group Fragmentation: Peaks corresponding to the loss of NO₂ (m/z 197/199) and NO (m/z 213/215).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the nitro group and the aromatic ring.

Expected IR Absorption Bands (cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2960-2850: Aliphatic C-H stretching.

-

~1595, 1490: Aromatic C=C stretching.

-

~1520, 1345: Asymmetric and symmetric NO₂ stretching, respectively (strong absorptions).

-

~850: Para-disubstituted benzene C-H out-of-plane bending.

-

~650-550: C-Br stretching.

Reactivity and Applications in Synthesis

This compound is a versatile bifunctional molecule that can undergo a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Figure 2: Key reaction pathways for this compound.

Nucleophilic Substitution at the Propyl Chain

The primary alkyl bromide is susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the facile introduction of the 4-nitrophenylpropyl moiety.

-

N-Alkylation: Amines and nitrogen-containing heterocycles, such as imidazoles, readily displace the bromide to form the corresponding N-alkylated products.[4][5] This reaction is fundamental in the synthesis of various biologically active compounds.

-

O-Alkylation: Alcohols and phenols can be alkylated to form ethers.

-

S-Alkylation: Thiols can be converted to thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting aniline derivative, 4-(3-bromopropyl)aniline, is a valuable intermediate for further functionalization, including:

-

Amide Synthesis: Reaction with acyl chlorides or carboxylic acids.

-

Diazotization: Formation of a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

The ability to perform these two distinct types of reactions orthogonally makes this compound a powerful tool in multistep synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many nitroaromatic and alkylating agents, it is expected to be toxic and an irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis. Its ability to undergo both nucleophilic substitution at the alkyl bromide and reduction of the nitro group provides synthetic chemists with a flexible tool for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, predicted spectroscopic data for its characterization, and an outline of its key reactivity and applications. This information is intended to facilitate the use of this reagent in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2005). Darugostar, 2, 1-5.

-

This compound. PubChem. Retrieved from [Link]

-

1-Bromo-4-nitrobenzene. PubChem. Retrieved from [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved from [Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Chemia. Retrieved from [Link]

Sources

- 1. This compound | C9H10BrNO2 | CID 10444482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. irjet.net [irjet.net]

- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [ourarchive.otago.ac.nz]

spectral data interpretation of 1-(3-Bromopropyl)-4-nitrobenzene

An In-Depth Technical Guide to the Spectral Data Interpretation of 1-(3-Bromopropyl)-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a compound of interest in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, the objective is to move beyond a superficial listing of peaks and delve into the causal relationships between the molecular structure and its spectroscopic signatures. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes detailed experimental protocols, data interpretation, and visual aids to ensure a thorough understanding of the spectral characteristics of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a well-defined structure that gives rise to a predictable yet nuanced set of spectral data. The molecule consists of a p-substituted nitrobenzene ring connected to a three-carbon aliphatic chain terminating in a bromine atom. This combination of an electron-withdrawing aromatic system and an alkyl halide chain provides distinct features in each spectroscopic technique.

The IUPAC name for this compound is this compound, and its molecular formula is C₉H₁₀BrNO₂.[1] The molecular weight is approximately 244.08 g/mol .[1]

Below is a diagram of the molecular structure with atom numbering for reference in the subsequent spectral analysis.

Figure 2: Predicted ¹H NMR correlation diagram for this compound.

-

Aromatic Protons (δ 7.0-9.0 ppm): The powerful electron-withdrawing nature of the nitro group significantly deshields the aromatic protons, particularly those in the ortho and para positions. [2] * H₂ and H₆ (ortho to -NO₂): These protons are expected to appear as a doublet around 8.20 ppm . The strong deshielding is due to both the inductive and resonance effects of the nitro group. [2] * H₃ and H₅ (meta to -NO₂): These protons are ortho to the alkyl group and will appear as a doublet at a slightly higher field, around 7.40 ppm .

-

Aliphatic Protons (δ 2.0-4.0 ppm):

-

Hγ (-CH₂-Br): The protons on the carbon directly attached to the electronegative bromine atom will be the most deshielded of the aliphatic protons, appearing as a triplet around 3.45 ppm . [3] * Hα (Ar-CH₂-): The benzylic protons are deshielded by the aromatic ring and will appear as a triplet around 2.90 ppm .

-

Hβ (-CH₂-): The central methylene protons will be coupled to both adjacent methylene groups, resulting in a more complex multiplet, likely a quintet or a multiplet of triplets, around 2.20 ppm .

-

Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H₂, H₆ | ~8.20 | Doublet | 2H | ~8.8 |

| H₃, H₅ | ~7.40 | Doublet | 2H | ~8.8 |

| Hγ (-CH₂-Br) | ~3.45 | Triplet | 2H | ~6.5 |

| Hα (Ar-CH₂-) | ~2.90 | Triplet | 2H | ~7.5 |

| Hβ (-CH₂-CH₂-CH₂-) | ~2.20 | Quintet | 2H | ~7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. [4]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE). [4] * Spectral Width: A wide spectral width (e.g., 0-200 ppm) is necessary to capture all carbon signals.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. [4] * Relaxation Delay: A 2-5 second delay is recommended.

-

Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals.

-

Aromatic Carbons (δ 120-150 ppm):

-

C₄ (ipso-NO₂): The carbon bearing the nitro group is expected to be significantly deshielded, appearing around 148.0 ppm . [2] * C₁ (ipso-alkyl): The carbon attached to the propyl chain will also be deshielded, with a predicted chemical shift around 146.0 ppm .

-

C₃ and C₅ (meta to -NO₂): These carbons will appear around 130.0 ppm .

-

C₂ and C₆ (ortho to -NO₂): These carbons are shielded relative to the meta carbons in nitrobenzene systems and are expected around 124.0 ppm . [2]

-

-

Aliphatic Carbons (δ 10-40 ppm):

-

Cα (Ar-CH₂-): The benzylic carbon is expected around 34.0 ppm .

-

Cβ (-CH₂-): The central aliphatic carbon will appear at a similar chemical shift, around 33.0 ppm .

-

Cγ (-CH₂-Br): The carbon attached to the bromine will be slightly deshielded compared to a standard alkane but shielded relative to the benzylic carbon, appearing around 32.0 ppm .

-

Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₄ (ipso-NO₂) | ~148.0 |

| C₁ (ipso-alkyl) | ~146.0 |

| C₃, C₅ | ~130.0 |

| C₂, C₆ | ~124.0 |

| Cα (Ar-CH₂-) | ~34.0 |

| Cβ (-CH₂-CH₂-CH₂-) | ~33.0 |

| Cγ (-CH₂-Br) | ~32.0 |

Infrared (IR) Spectroscopy

Experimental Protocol

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or solid using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the nitro group and the aromatic ring.

Figure 3: Key IR vibrational modes for this compound.

-

Nitro Group (-NO₂): The most characteristic peaks will be the strong asymmetric and symmetric stretches of the nitro group. For aromatic nitro compounds, these are typically found at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric) . [5][6]* Aromatic Ring:

-

Aromatic C-H stretches will appear as weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

Aromatic C=C stretching vibrations will give rise to two or three bands in the 1600-1475 cm⁻¹ region.

-

The para-substitution pattern will result in a strong C-H out-of-plane bending vibration in the 860-800 cm⁻¹ range.

-

-

Aliphatic Chain:

-

C-H stretching vibrations from the propyl chain will be observed in the 2950-2850 cm⁻¹ region.

-

-

Carbon-Bromine Bond (C-Br): The C-Br stretch is expected in the fingerprint region, typically between 700 and 600 cm⁻¹ .

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| 1600, 1475 | Medium | Aromatic C=C Stretch |

| 860-800 | Strong | p-Substitution C-H Bend |

| 700-600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Experimental Protocol

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small organic molecules.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this analysis, providing both retention time and mass spectral data. [7]2. Ionization Method: Electron Ionization (EI) at 70 eV. [7]3. Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Predicted Spectrum and Interpretation

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 243 and 245 with an approximate 1:1 ratio due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is 244.08 g/mol . [1]* Key Fragmentations:

-

Loss of Br•: A significant peak will be observed at m/z 164 , corresponding to the loss of a bromine radical. This [M-Br]⁺ fragment is a nitrophenylpropyl carbocation.

-

Benzylic Cleavage: Cleavage of the bond between the α and β carbons is highly favorable, leading to the formation of the tropylium-like ion at m/z 120 ([C₈H₈NO₂]⁺) and loss of a bromomethyl radical, or more likely a rearrangement followed by fragmentation. A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is also possible after loss of the nitro group and the propyl chain.

-

Loss of NO₂•: A peak at m/z 197/199 corresponding to the loss of a nitro radical is also possible.

-

Formation of the Nitrophenylethyl Cation: Loss of CH₂Br• would lead to a fragment at m/z 150 .

-

Data Summary

| m/z | Relative Intensity | Proposed Fragment |

| 243/245 | Medium | [M]⁺ (Molecular Ion) |

| 197/199 | Low | [M - NO₂]⁺ |

| 164 | High | [M - Br]⁺ |

| 150 | Medium | [M - CH₂Br]⁺ |

| 120 | Medium | [C₈H₈NO₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Conclusion

The spectral analysis of this compound is a clear illustration of how fundamental principles of spectroscopy can be applied to elucidate molecular structure. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework, with chemical shifts and coupling patterns that are highly indicative of the electronic environment created by the nitro and bromopropyl substituents. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and insight into the molecule's fragmentation pathways. This guide serves as a robust framework for researchers to interpret the spectral data of this and related compounds with confidence and accuracy.

References

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]

-

Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. (n.d.). The Journal of Chemical Physics | AIP Publishing. [Link]

-

A DFT analysis of the vibrational spectra of nitrobenzene. (2003, August 1). CoLab. [Link]

-

C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. [Link]

-

The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. (1956, January 1). Journal of the American Chemical Society. [Link]

- A DFT analysis of the vibrational spectra of nitrobenzene. (2003, August 1). CoLab.

-

C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. [Link]

-

NMR: Novice Level, Spectrum 12. (n.d.). University of Wisconsin-Madison. [Link]

-

(3-Bromopropyl)cyclohexane - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

-

Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. (n.d.). IRJET. [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene. (n.d.). PubChem. [Link]

-

1-Bromo-4-nitrobenzene. (n.d.). PubChem. [Link]

-

19.5: Carbon-13 NMR. (2022, October 24). Chemistry LibreTexts. [Link]

-

Benzene, (3-bromopropyl)-. (n.d.). NIST WebBook. [Link]

-

Benzene, (3-bromopropyl)-. (n.d.). NIST WebBook. [Link]

-

IR: nitro groups. (n.d.). University of Calgary. [Link]

Sources

- 1. This compound | C9H10BrNO2 | CID 10444482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-(3-Bromopropyl)-4-nitrobenzene molecular structure and formula

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a key bifunctional molecule utilized in advanced organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, synthesis protocols, and its strategic applications, particularly as a versatile linker and building block in medicinal chemistry.

Core Molecular Profile

This compound is a substituted aromatic compound featuring a nitro group and a bromopropyl chain attached to a benzene ring. This unique combination of a reactive alkyl halide and an electron-withdrawing nitro functionality makes it a valuable intermediate in multi-step synthetic pathways.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

-

Chemical Name: this compound[1]

-

Synonyms: 3-(4-nitrophenyl)propyl bromide, p-nitrophenylpropyl bromide[1]

-

CAS Number: 53712-77-9[1]

-

Molecular Formula: C₉H₁₀BrNO₂[1]

-

Molecular Weight: 244.08 g/mol [1]

The structure consists of a benzene ring substituted at position 1 with a 3-bromopropyl group (-CH₂CH₂CH₂Br) and at position 4 with a nitro group (-NO₂). The propyl chain offers flexibility and a reactive site for nucleophilic substitution, while the nitro group activates the aromatic ring and can be chemically modified, for instance, through reduction to an amine.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 244.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53712-77-9 | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1CCCBr)[O-] | PubChem[1] |

| InChI Key | QQUGTTJYNYXZSW-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its application. While multiple synthetic routes can be envisioned, a common approach involves the modification of a pre-functionalized benzene ring.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the propyl chain, suggesting a Friedel-Crafts type reaction, or functional group interconversion from a more readily available starting material. For instance, the bromination of 3-(4-nitrophenyl)propan-1-ol.

Caption: Retrosynthetic pathway for this compound.

Example Synthesis Protocol: Bromination of 3-(4-Nitrophenyl)propan-1-ol

This protocol outlines a laboratory-scale synthesis. The causality behind this choice is the high selectivity and yield often associated with the bromination of primary alcohols using common brominating agents like phosphorus tribromide (PBr₃).

Materials:

-

3-(4-Nitrophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-nitrophenyl)propan-1-ol in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise to the stirred solution. The slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a highly valuable linker molecule in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][3][4]

Role as a Bifunctional Linker

The propyl chain provides a flexible spacer, while the terminal bromine is an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of this moiety to various molecular scaffolds. The nitro group can serve several purposes:

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring.

-

Synthetic Handle: It can be reduced to an aniline derivative, which is a common precursor for a wide range of functionalities, including amides, sulfonamides, and diazonium salts.[5]

-

Pharmacophore Element: In some contexts, the nitroaromatic group itself can be a key part of a pharmacophore, contributing to binding affinity with a biological target.[6]

The strategic use of similar bromopropyl-functionalized linkers is evident in the design of modern drugs, such as Selective Estrogen Receptor Modulators (SERMs), where the linker correctly positions a basic side chain for optimal interaction with the estrogen receptor.[7]

Use in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules (fragments) that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. Nitroaromatic compounds are frequently used as starting points in FBDD.[5] this compound can be used to "grow" a fragment by linking it to other molecular fragments via the reactive bromopropyl tail, exploring the binding pocket of a target protein.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

BenchChem. Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. [Link]

-

A Versatile Building Block for Chemical Innovation. 1-Bromo-4-nitrobenzene. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Mastering Organic Synthesis with 1-Bromo-4-nitrobenzene: A Buyer's Guide. [Link]

-

Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. [Link]

Sources

The Synthetic Alchemist's Guide to Bifunctional Nitroaromatic Compounds: From Latent Reactivity to Molecular Complexity

Foreword: The Deceptive Simplicity of the Nitro Group

To the uninitiated, the nitro group (-NO₂) on an aromatic ring might appear to be a simple, somewhat inert spectator. To the synthetic chemist, however, it is a powerful tool of molecular alchemy. Its presence transforms the entire electronic landscape of the aromatic system, and the group itself is a chameleon, capable of metamorphosing into a host of other functionalities. When a second functional group is present, creating a bifunctional nitroaromatic compound, the synthetic possibilities expand exponentially. This guide is not a mere collection of reactions; it is an exploration of strategy, a deep dive into the causality behind the synthetic choices that leverage these remarkable building blocks to construct complex molecules for medicine and materials science. We will explore how to command the reactivity of these compounds, treating the two functional groups not as independent entities, but as a synergistic partnership that unlocks unique and elegant synthetic pathways.

Chapter 1: The Dual Personality - Understanding the Core Reactivity

The synthetic utility of a bifunctional nitroaromatic compound is governed by the profound electronic influence of the nitro group and its own chemical versatility. Understanding this duality is the foundation of any successful synthetic design.

The Nitro Group as an Electronic Director

The nitro group is one of the most powerful electron-withdrawing groups in the organic chemist's arsenal, a consequence of both inductive effects (-I) and resonance effects (-R).[1][2] This potent electron withdrawal has two primary consequences for the reactivity of the aromatic ring:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): By pulling electron density out of the π-system, the nitro group makes the ring a poorer nucleophile and thus less reactive towards electrophiles.[2][3] The electron density is most depleted at the ortho and para positions, leaving the meta position as the "least deactivated" site for attack.[3][4][5][6] This provides a reliable method for installing a third substituent at the meta position.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The same electronic pull that hinders EAS creates an electron-deficient ring that is susceptible to attack by strong nucleophiles. This effect is particularly pronounced when a good leaving group (e.g., a halogen) is positioned ortho or para to the nitro group. The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex is the key to this powerful transformation.

The Nitro Group as a Versatile Synthetic Handle

Beyond its role as an electronic director, the nitro group is a synthetic "latent amine." Its ability to be smoothly and selectively reduced is one of its most valuable features, providing access to anilines, which are themselves critical precursors to a vast array of pharmaceuticals and dyes.[7][8] The reduction can be stopped at intermediate stages to yield hydroxylamines or even nitroso compounds, further expanding its utility.[9][10] This transformative potential allows for a two-stage strategic approach: first, use the nitro group to direct other reactions on the ring, and second, transform the nitro group itself to build further complexity.[5]

The interplay between the nitro group and the second functionality is where true synthetic artistry lies. An electron-donating second group can partially offset the deactivating nature of the nitro group for EAS, while an electron-withdrawing second group can further enhance the ring's susceptibility to SNAr.

Chapter 2: Core Synthetic Strategies and Field-Proven Protocols

Harnessing the unique properties of bifunctional nitroaromatics requires a strategic approach. Here, we dissect the most powerful strategies, complete with detailed, self-validating protocols.

Strategy I: Leveraging SNAr for C-N, C-O, and C-S Bond Formation

This is a cornerstone reaction for building complex molecules from simple nitroaromatic halides. The strong activation provided by an ortho or para nitro group allows for substitutions that would be impossible on an unactivated aryl halide.

The diagram below illustrates the critical role of the nitro group in stabilizing the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr pathway. The delocalization of the charge onto the oxygen atoms of the nitro group is the energetic driving force for the reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 1-(3-Bromopropyl)-4-nitrobenzene in Organic Solvents

Abstract

1-(3-Bromopropyl)-4-nitrobenzene is a bifunctional organic compound of interest in synthetic chemistry, serving as a versatile intermediate for the introduction of a nitrophenylpropyl group in the development of novel compounds. Despite its utility, a comprehensive and publicly available dataset on its solubility in common organic solvents is notably absent. This technical guide addresses this critical knowledge gap by providing a robust framework for both predicting and experimentally determining the solubility of this compound. This document moves beyond a simple data repository to offer researchers, chemists, and formulation scientists a detailed theoretical grounding in solubility principles, a set of validated, step-by-step experimental protocols, and a logical workflow for solvent selection and optimization. The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and practical applicability in a research and development setting.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. An analysis of this compound's structure reveals a complex interplay of functional groups with distinct polarities.

1.1. Chemical Structure and Functional Group Analysis

The molecule, with the chemical formula C₉H₁₀BrNO₂, consists of three key regions:

-

Aromatic Nitro Group: The nitrobenzene moiety is highly polar and capable of participating in strong dipole-dipole interactions due to the electron-withdrawing nature of the nitro (-NO₂) group.

-

Non-polar Benzene Ring: The aromatic ring itself is hydrophobic and contributes to solubility in non-polar, aromatic solvents through π-π stacking interactions[1].

-

Alkyl Halide Chain: The 3-bromopropyl chain is a flexible, moderately polar group. The carbon chain is non-polar, while the terminal bromine atom adds a polar C-Br bond.

This combination of polar and non-polar characteristics suggests that this compound will exhibit moderate polarity and, therefore, preferential solubility in solvents of similar character, rather than in highly polar (like water) or purely non-polar (like alkanes) solvents.

1.2. Computed Physicochemical Properties

Quantitative computational estimates provide a valuable starting point for predicting solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[2] |

| Molecular Weight | 244.08 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| XlogP3 (Predicted) | 3.6 | PubChem[2] |

| Monoisotopic Mass | 242.98949 Da | PubChem[2][3] |

The predicted XlogP value of 3.6 indicates a significant lipophilic (oil-loving) character, predicting poor solubility in water but favorable solubility in a range of organic solvents.

Theoretical Framework for Solubility Prediction

While direct experimental measurement is the gold standard, theoretical models provide a powerful predictive lens for narrowing the field of potential solvents, saving time and resources.

2.1. The "Like Dissolves Like" Principle: A Qualitative Assessment

This foundational principle posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another[4][5]. Based on the structure of this compound, we can make the following qualitative predictions:

-

Poor Solubility Expected: In highly polar, protic solvents like water, and in very non-polar solvents like n-hexane.

-

Moderate to Good Solubility Expected: In solvents of intermediate polarity, such as chlorinated solvents (dichloromethane), ethers (tetrahydrofuran), ketones (acetone), and esters (ethyl acetate). Solvents with aromatic character (toluene) may also be effective due to potential π-π interactions.

2.2. Hansen Solubility Parameters (HSP): A Quantitative Predictive Model

For a more sophisticated prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three parameters:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar forces (dipole-dipole).

-

δH: Energy from hydrogen bonding forces.

These three parameters are treated as coordinates in a 3D "Hansen space"[6]. The fundamental principle is that substances with a small distance between their HSP coordinates are likely to be miscible[7]. The distance (Ra) between a solvent and a solute in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A solute is assigned an "interaction radius" (R₀). If Ra < R₀, the solvent is considered a "good" solvent and is likely to dissolve the solute[8]. Since the HSP values for this compound are not published, they must be determined experimentally (see Protocol 3.4). However, by testing its solubility in solvents with known HSPs, one can define its solubility sphere and calculate its HSP center point.

Caption: Hansen Solubility Sphere in 3D space.

Table 2: Hansen Solubility Parameters of Common Organic Solvents [9][10]

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Determination of Solubility

The following section provides a logical workflow and detailed protocols for systematically evaluating the solubility of this compound.

3.1. Logical Workflow for Solubility Assessment

A systematic approach ensures efficient and comprehensive data collection. The workflow begins with rapid screening to identify promising candidates, followed by precise quantitative measurements for the most relevant solvents.

Caption: Experimental workflow for solubility determination.

3.2. Protocol 1: Qualitative Solubility Screening

This rapid method provides a preliminary assessment to classify solvents.

Methodology:

-

Preparation: Label a series of small (e.g., 1-dram) vials, one for each solvent to be tested.

-

Solute Addition: Add approximately 20-30 mg of this compound to each vial.

-

Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL.

-

Agitation: Cap the vial and vortex or shake vigorously for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Documentation: Record the observations for each solvent.

3.3. Protocol 2: Quantitative Determination via the Gravimetric Method

This is a definitive method for accurately measuring solubility[12]. It relies on the direct measurement of solute mass in a saturated solution.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess of solid must remain visible to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant-temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the mixture for 24-48 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, providing the true solubility limit.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. Avoid disturbing the solid residue.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator under reduced pressure.

-

Drying and Weighing: Once the solvent appears to be gone, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. Self-Validation: A constant mass is confirmed by repeated weighing cycles (e.g., weigh, dry for 1 hour, re-weigh) until two consecutive measurements are within ±0.1 mg.

-

Calculation:

-

Mass of residue (g) = (Final mass of dish + residue) - (Initial mass of empty dish).

-

Solubility ( g/100 mL) = [Mass of residue (g) / Volume of aliquot (mL)] * 100.

-

3.4. Protocol 3: Experimental Determination of Hansen Solubility Parameters (HSP)

This protocol uses the results of solubility tests across a wide range of solvents to calculate the HSP of the solute itself[8].

Methodology:

-

Solvent Selection: Choose a set of at least 20-30 diverse solvents for which the HSP values (δD, δP, δH) are known (see Table 2 for examples). The set should cover a broad area of Hansen space[8].

-

Solubility Classification: For each solvent, perform the qualitative solubility screening (Protocol 3.2) to classify it as a "good" solvent (completely dissolves) or a "bad" solvent (partially or insoluble). Assign a score of 1 for good solvents and 0 for bad solvents.

-

Data Analysis: Input the solvent HSPs and their corresponding scores (1 or 0) into a specialized software package (e.g., HSPiP).

-

Sphere Calculation: The software uses an algorithm to find the center point (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best separates the good solvents (inside the sphere) from the bad solvents (outside the sphere). This center point represents the calculated HSP for this compound.

Data Interpretation and Application

4.1. Summarizing Experimental Solubility Data

All experimentally determined quantitative data should be compiled into a clear, comparative table.

Table 3: Template for Reporting Experimental Solubility Data for this compound

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Dichloromethane | Chlorinated | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., Ethyl Acetate | Ester | 25.0 | [Experimental Value] | [Calculated Value] |

| e.g., n-Hexane | Alkane | 25.0 | [Experimental Value] | [Calculated Value] |

4.2. Selecting Solvents for Practical Applications

The acquired solubility data is directly applicable to common laboratory and industrial processes:

-

Organic Synthesis: For reactions, a solvent should be chosen in which all reactants are sufficiently soluble at the reaction temperature to ensure a homogeneous reaction medium. The solvent should ideally be inert to the reaction conditions.

-